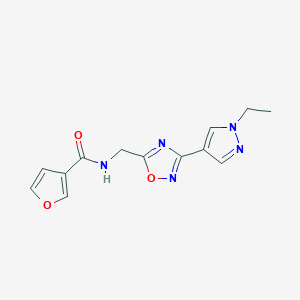

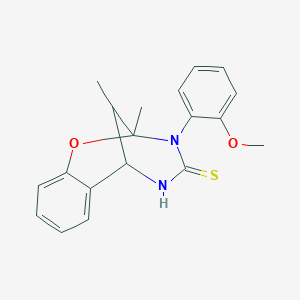

![molecular formula C25H21ClN4O4S2 B2409275 Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate CAS No. 380342-97-2](/img/structure/B2409275.png)

Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate” is a complex organic compound. It contains a pyrimidine moiety, which is a common structural motif in many pharmaceuticals and biological molecules . The compound also includes a chlorinated pyridine moiety .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, methyl 5-(2-chloropyridin-3-yl)pentanoates were prepared by condensation of 1,3-bis(silyloxy)-1,3-butadienes with 2-chloropyridine-3-carboxylic acid chloride . The reaction proceeded at low temperature to avoid the formation of complex mixtures .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Design and Synthesis of Novel Compounds : Innovative compounds like thiopyrimidine-glucuronide with promising biological activities have been synthesized, involving the formation of dihydropyrimidine skeleton and installation of pyrimidine ring with amino group (Wanare, 2022).

- Development of Pyrimidine Selanyl Derivatives : New series of pyrimidine selanyl derivatives have been prepared, showcasing the versatility of such compounds in chemical synthesis (Alshahrani et al., 2018).

Biological Activity and Applications

- Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase : Compounds with pyrimidine structures have been identified as potent dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating their potential in medicinal chemistry (Gangjee et al., 2008).

- Insecticidal and Antibacterial Potential : Pyrimidine-linked heterocyclics have shown promising insecticidal and antimicrobial activities, suggesting their use in pest control and infection treatment (Deohate & Palaspagar, 2020).

Chemical Properties and Interactions

- Crystal Structure Analysis : Detailed studies have been conducted on the crystal structures of related pyrimidine compounds, providing insights into their molecular conformations and interactions (Subasri et al., 2016).

- Nonaqueous Capillary Electrophoresis : The nonaqueous capillary electrophoresis of related compounds demonstrates the capability of precise separation and analysis in complex mixtures, important for quality control in pharmaceuticals (Ye et al., 2012).

Mecanismo De Acción

Target of Action

The primary target of Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate is the PCSK9 protein . This protein plays a crucial role in the regulation of low-density lipoprotein (LDL) cholesterol levels in the body .

Mode of Action

Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate interacts with its target, the PCSK9 protein, by inhibiting its synthesis . This results in a decrease in LDL cholesterol levels in the body .

Biochemical Pathways

The inhibition of PCSK9 protein synthesis by Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate affects the LDL receptor pathway . This leads to an increase in the number of LDL receptors on the surface of liver cells, enhancing the uptake and clearance of LDL cholesterol from the bloodstream .

Pharmacokinetics

The pharmacokinetics of Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate involve its conversion by liver carboxyesterase (CES1) to its active form . This process impacts the bioavailability of the compound, with the active drug reaching a concentration of 33.9 μg/mL in mice 0.5 hr post 300 mg/kg p.o. and 9.0 μg/mL in monkeys 0.5 hr post 30 mg/kg p.o .

Result of Action

The molecular and cellular effects of the action of Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate include a significant reduction in plasma PCSK9 levels . This leads to a decrease in LDL cholesterol levels, which is beneficial in the management of conditions such as hypercholesterolemia .

Action Environment

The action, efficacy, and stability of Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-1

Propiedades

IUPAC Name |

methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN4O4S2/c1-34-24(33)14-6-9-16(10-7-14)28-20(31)13-35-25-29-22-21(17-4-2-3-5-18(17)36-22)23(32)30(25)19-11-8-15(26)12-27-19/h6-12H,2-5,13H2,1H3,(H,28,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZDZDPQMTXDPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=NC=C(C=C5)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

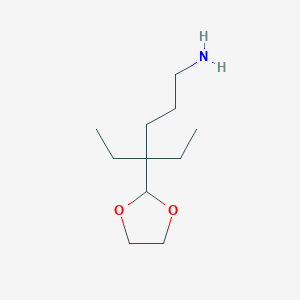

![1-Methyl-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2409197.png)

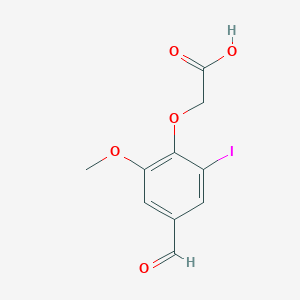

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2409202.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2409204.png)

![methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B2409205.png)

![methyl 3-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-indole-2-carboxylate](/img/structure/B2409206.png)

![2-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2409211.png)

![N-(3,4-dichlorophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2409212.png)